Ethyl 2-fluoro-5-formylbenzoate
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Overview
Description
Ethyl 2-fluoro-5-formylbenzoate is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a formyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-5-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the ethyl ester.
Another method involves the use of 2-fluoro-5-formylbenzoyl chloride, which reacts with ethanol in the presence of a base such as pyridine. This method is often preferred for its higher yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base such as triethylamine at elevated temperatures.
Major Products Formed
Oxidation: 2-fluoro-5-carboxybenzoic acid.
Reduction: Ethyl 2-fluoro-5-hydroxymethylbenzoate.
Substitution: Ethyl 2-amino-5-formylbenzoate (when reacted with amines).
Scientific Research Applications
Ethyl 2-fluoro-5-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-formylbenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, the formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The fluorine atom can also influence the compound’s reactivity and binding affinity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Ethyl 2-fluoro-5-formylbenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester. It may have different solubility and reactivity properties.
Ethyl 2-chloro-5-formylbenzoate: Similar structure but with a chlorine atom instead of a fluorine atom. The chlorine atom’s larger size and different electronegativity can affect the compound’s reactivity and interactions.
Ethyl 2-fluoro-5-methylbenzoate: Similar structure but with a methyl group instead of a formyl group. This compound lacks the reactivity associated with the formyl group, making it less versatile in certain reactions.
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-6H,2H2,1H3 |
InChI Key |
ZAQFRJCAWBDFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C=O)F |
Origin of Product |
United States |
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